Tris(ethylenediamine)rhodium(III)chloride
Description
Significance of Rhodium(III) Complexes in Inorganic Chemistry
Rhodium, a transition metal of the platinum group, is notable for its catalytic activity, corrosion resistance, and diverse coordination chemistry. numberanalytics.com The rhodium(III) oxidation state is particularly stable and common, typically forming octahedral complexes with a d⁶ electron configuration. wikipedia.orgresearchgate.net These complexes are fundamental in various chemical fields.
Rhodium(III) coordination compounds are crucial as starting materials and intermediates. nih.gov For instance, hydrated rhodium(III) chloride is a common precursor for the synthesis of a vast array of organorhodium compounds used in homogeneous catalysis. wikipedia.orgwikipedia.org Many Rh(III) species themselves are investigated as catalysts for important industrial reactions. nih.gov Furthermore, rhodium complexes, including chloroamines and sulfates, are essential intermediates in the refining process that separates rhodium from other platinum group metals. nih.gov The kinetic inertness of Rh(III) complexes, a characteristic feature of third-row transition metals, makes them suitable for mechanistic studies and applications where stable coordination is required. nih.gov The field also extends to materials science and medicine, where rhodium complexes are researched for their unique electronic and biological properties. numberanalytics.comontosight.ai
Role of Ethylenediamine (B42938) Ligands in Stabilizing Coordination Compounds
Ethylenediamine (systematic name: ethane-1,2-diamine, commonly abbreviated as 'en') is an organic compound with the formula C₂H₄(NH₂)₂. wikipedia.org It functions as a powerful bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms simultaneously. fiveable.melibretexts.org This ability to form two coordinate bonds allows it to act as a chelating agent. fiveable.mesciencemadness.org
The coordination of ethylenediamine to a metal center results in the formation of a stable five-membered ring (MN₂C₂). This phenomenon is a classic example of the "chelate effect," where a multidentate ligand forms a more stable complex than comparable monodentate ligands. fiveable.me The enhanced stability is largely due to a favorable increase in entropy upon replacing two or more monodentate ligands with one chelating ligand. sciencemadness.org This stability makes ethylenediamine a widely used ligand in coordination chemistry for stabilizing various metal ions in different oxidation states. wikipedia.orgfiveable.me Its versatility allows it to form stable octahedral complexes, such as tris(ethylenediamine) complexes, with metal ions that have a coordination number of six. fiveable.me
Historical Context of Tris(ethylenediamine)metal(III) Complexes
The study of tris(ethylenediamine)metal(III) complexes is historically significant and inextricably linked to the development of modern coordination chemistry. Alfred Werner, a pioneer in this field, extensively studied the cobalt(III) analogue, tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃. chemeurope.comalchetron.comwikipedia.org
Werner's work with these complexes was instrumental in demonstrating the concept of octahedral geometry for hexacoordinate metal ions. nih.gov By successfully resolving the [Co(en)₃]³⁺ complex into its non-superimposable mirror images (enantiomers), he provided definitive proof against alternative structures and solidified his theory of coordination compounds. nih.govresearchgate.net This demonstration of chirality in a purely inorganic compound was a landmark achievement. The stability, well-defined stereochemistry, and chirality of tris(ethylenediamine)metal(III) complexes have made them archetypal subjects for research and standard examples in inorganic chemistry education for over a century. chemeurope.comnih.govresearchgate.net The principles established with the cobalt(III) complex are directly applicable to other trivalent metals, including rhodium(III).
Overview of Research Trajectories for Tris(ethylenediamine)rhodium(III) Chloride
Research on tris(ethylenediamine)rhodium(III) chloride, [Rh(en)₃]Cl₃, has focused on several key areas, leveraging the inherent properties of the Rh(III) center and the chelating ethylenediamine ligands.
One significant application is its use as a precursor for preparing supported rhodium catalysts. chemicalbook.comfishersci.no These catalysts are employed in various industrial processes, including hydrogenation and carbonylation reactions. The compound's stability allows for controlled deposition and decomposition on support materials to generate active catalytic sites.
The stereochemistry of the [Rh(en)₃]³⁺ cation has also been a subject of detailed investigation. Like its cobalt analogue, the complex is chiral and can be resolved into its Δ and Λ enantiomers. researchgate.net Spectroscopic studies, including circular dichroism and Raman optical activity, have been used to probe the absolute configuration and conformational details of these isomers in solution. researchgate.net Furthermore, the electronic properties of the complex, characterized by d-d transitions in the visible spectrum, provide insights into the ligand field effects and the octahedral coordination environment of the rhodium(III) ion.
Compound Data
The chemical and physical properties of Tris(ethylenediamine)rhodium(III) chloride and its common trihydrate form are summarized below.
Table 1: Physical and Chemical Properties of Tris(ethylenediamine)rhodium(III) compounds
| Property | Tris(ethylenediamine)rhodium(III) chloride | Tris(ethylenediamine)rhodium(III) chloride trihydrate |
|---|---|---|
| Synonyms | Tris(1,2-ethanediamine-N,N')rhodium trichloride | rhodium(3+) tris(ethane-1,2-diamine) trihydrate trichloride |
| CAS Number | 14023-02-0 nih.gov | 15004-86-1 nih.gov |
| Molecular Formula | C₆H₂₄Cl₃N₆Rh nih.gov | C₆H₃₀Cl₃N₆O₃Rh nih.gov |
| Molecular Weight | 389.56 g/mol alfa-chemistry.com | 443.60 g/mol thermofisher.com |
| Appearance | White powder alfa-chemistry.com | Crystals or crystalline powder thermofisher.com |
| Melting Point | >300 °C alfa-chemistry.com | >300 °C chemicalbook.com |
| Rhodium Content | ~26.4% | ~23.2% thermofisher.com |
Table 2: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| Tris(ethylenediamine)rhodium(III) chloride | C₆H₂₄Cl₃N₆Rh |
| Tris(ethylenediamine)rhodium(III) chloride trihydrate | C₆H₃₀Cl₃N₆O₃Rh |
| Rhodium(III) chloride | RhCl₃ |
| Ethylenediamine | C₂H₄(NH₂)₂ |
Properties
Molecular Formula |
C6H24Cl3N6Rh |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
Origin of Product |
United States |
Synthesis and Stereochemical Resolution of Tris Ethylenediamine Rhodium Iii Complexes
Synthetic Methodologies for Tris(ethylenediamine)rhodium(III) Chloride
The creation of tris(ethylenediamine)rhodium(III) chloride, [Rh(en)₃]Cl₃, typically begins with a suitable rhodium(III) salt and involves the substitution of its existing ligands with ethylenediamine (B42938).
The most prevalent and straightforward method for synthesizing tris(ethylenediamine)rhodium(III) chloride involves the direct reaction of a rhodium(III) precursor, most commonly rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), with ethylenediamine (en). This ligand substitution reaction is typically performed in an aqueous medium. The core of this approach is the displacement of chloride and water ligands from the rhodium coordination sphere by the bidentate ethylenediamine ligands to form the stable tris-chelate complex, [Rh(en)₃]³⁺. nih.govnih.gov
The reaction's success hinges on carefully controlled parameters to ensure complete substitution and prevent the formation of partially substituted intermediates, such as dichlorobis(ethylenediamine)rhodium(III), [Rh(en)₂Cl₂]⁺. Key variables include the stoichiometry of the reactants, temperature, and pH of the solution. A stoichiometric excess of ethylenediamine is often used to drive the reaction to completion, ensuring all three coordination sites are occupied by the bidentate ligand.
For laboratory-scale preparations, optimized protocols have been established to maximize the yield and purity of [Rh(en)₃]Cl₃. A typical procedure involves dissolving rhodium(III) chloride hydrate in water and adding ethylenediamine in a 1:3 molar ratio of Rh to en. The mixture is then heated, often under reflux, for several hours to facilitate the ligand exchange.
Control of pH is a critical aspect of an optimized protocol. Maintaining a slightly acidic to neutral pH (around 6-7) is crucial, as it prevents the protonation of the ethylenediamine, which would inhibit its ability to act as a nucleophile and coordinate to the rhodium center. This is often achieved by the careful addition of a dilute base, such as sodium hydroxide (B78521). After the reaction is complete, the product is typically isolated by cooling the solution and inducing crystallization, followed by washing and drying.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Rhodium Precursor | Rhodium(III) chloride hydrate (RhCl₃·xH₂O) | Source of the central Rh(III) ion. |
| Ligand | Ethylenediamine (en) | Bidentate chelating agent that forms the complex. |
| Molar Ratio (Rh:en) | 1:3 | Ensures complete substitution to form the tris-complex. |
| Solvent | Aqueous media | Dissolves reactants and facilitates the reaction. |
| Temperature | 60–80°C (Reflux) | Provides activation energy for ligand substitution. |
| Reaction Time | 6–12 hours | Allows the reaction to proceed to completion. |
| pH Control | Maintained at 6–7 with dilute NaOH | Prevents protonation of ethylenediamine. |
Enantioseparation Techniques for Chiral Tris(ethylenediamine)rhodium(III) Complexes
The [Rh(en)₃]³⁺ complex is chiral, existing as a pair of enantiomers designated delta (Δ) and lambda (Λ). As the direct synthesis yields a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.
A classical and effective method for resolving the enantiomers of [Rh(en)₃]³⁺ is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic complex cation with a chiral resolving agent, which is an optically pure anion. rsc.org For cationic complexes like [Rh(en)₃]³⁺, chiral anions such as (+)-tartrate are commonly used. researchgate.net
The principle behind this method is that the reaction of the racemic mixture (Δ-[Rh(en)₃]³⁺ and Λ-[Rh(en)₃]³⁺) with a single enantiomer of a chiral anion, like d-(+)-tartrate, produces a pair of diastereomers: Δ-Rh(en)₃₁․₅ and Λ-Rh(en)₃₁․₅. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities. nih.govrsc.org This solubility difference allows for the fractional crystallization of one of the diastereomers from the solution, leaving the other in the mother liquor. Once separated, the pure enantiomer of the rhodium complex can be recovered by removing the chiral anion through a subsequent chemical reaction.
| Component | Role | Example |
|---|---|---|
| Racemic Mixture | The substance to be resolved. | (Δ,Λ)-[Rh(en)₃]Cl₃ |
| Resolving Agent | Chiral substance that forms diastereomers with the racemate. | Sodium d-(+)-tartrate |
| Diastereomers Formed | Salts with different physical properties. | Δ-Rh(en)₃₁․₅ and Λ-Rh(en)₃₁․₅ |
| Separation Method | Exploits the difference in physical properties. | Fractional Crystallization (based on solubility differences) |
Chromatographic techniques offer an alternative and often highly efficient method for the enantioseparation of chiral metal complexes. These methods rely on the differential interaction of the enantiomers with a chiral environment, typically a chiral stationary phase (CSP) or a chiral eluting agent. rsc.org
For the resolution of cationic complexes like [Rh(en)₃]³⁺, ion-exchange chromatography can be employed. In this approach, the racemic mixture is passed through a column containing a stationary phase. The separation can be achieved if the stationary phase itself is chiral or if a chiral selector is used in the mobile phase (eluent). Chiral recognition occurs through interactions such as hydrogen bonding or ion-pairing between the complex enantiomers and the chiral selector. rsc.org This differential interaction causes one enantiomer to be retained more strongly on the column, resulting in a slower elution time compared to the other enantiomer, thus achieving separation. For example, methods have been developed for similar cobalt(III) complexes using ion-exchange columns with a chiral eluting agent, a principle applicable to the rhodium analogue. rsc.org
Structural Elucidation and Advanced Stereochemical Characterization
Configurational Isomerism: Delta (Δ) and Lambda (Λ) Enantiomers of [Rh(en)₃]³⁺
The coordination of three bidentate ethylenediamine (B42938) (en) ligands to an octahedral rhodium(III) center results in a chiral structure. This chirality is analogous to a three-bladed propeller, giving rise to two non-superimposable mirror images known as enantiomers. These isomers are distinguished by the Greek letters Delta (Δ) for a right-handed helical twist and Lambda (Λ) for a left-handed helical twist. rsc.orgchemeurope.com
Viewing the complex down its three-fold symmetry axis, the arrangement of the chelate rings defines the helicity. In the Δ isomer, the ligands trace a right-handed helix, while in the Λ isomer, they trace a left-handed helix. rsc.org These two enantiomers possess identical chemical and physical properties, with the notable exception of their interaction with plane-polarized light (optical activity) and their differential interactions with other chiral substances.
| Property | Δ-[Rh(en)₃]³⁺ | Λ-[Rh(en)₃]³⁺ |
|---|---|---|
| Helicity | Right-handed | Left-handed |
| Relationship | Non-superimposable mirror images | |
| Optical Activity | Rotates plane-polarized light in one direction (e.g., dextrorotatory, (+)) | Rotates plane-polarized light in the opposite direction (e.g., levorotatory, (-)) |
Conformational Analysis of Ethylenediamine Ligands within the Complex
Further complexity in the stereochemistry of [Rh(en)₃]³⁺ arises from the conformation of the five-membered chelate rings formed by the ethylenediamine ligands.
The five-membered Rh-N-C-C-N ring is not planar. To minimize steric strain, it adopts a puckered or gauche conformation. rsc.org This puckering can occur in two forms, which are mirror images of each other and are designated by the lowercase Greek letters delta (δ) and lambda (λ). researchgate.netwikipedia.org These labels describe the chirality of the ring conformation itself. The δ form corresponds to a right-handed screw, and the λ form to a left-handed screw when viewing along the C-C bond of the ligand. researchgate.net
The stability of these conformers is determined by steric interactions between the hydrogen atoms on adjacent ethylenediamine ligands. The orientation of the C-C bond of the ethylenediamine backbone relative to the C₃ symmetry axis of the complex is crucial. rsc.orgwikipedia.org
lel (parallel): The C-C bond is roughly parallel to the C₃ axis. This orientation is sterically favorable.
ob (oblique): The C-C bond is oblique to the C₃ axis, leading to greater steric repulsion between adjacent rings.
The most stable conformers are those where all three rings adopt the lel orientation. This corresponds to the Δ(λλλ) and Λ(δδδ) forms. wikipedia.org Conversely, the least stable conformers are the ob₃ forms, Δ(δδδ) and Λ(λλλ), where all rings are in the sterically hindered ob orientation. The energy difference between the most stable (lel₃) and least stable (ob₃) conformers for the analogous [Co(en)₃]³⁺ complex has been estimated to be around 1.8 kcal/mol, indicating a clear energetic preference but also suggesting that multiple conformations can coexist in equilibrium in solution. researchgate.net
| Complex Configuration | Ring Conformations | Common Name | Relative Stability | Description |
|---|---|---|---|---|
| Δ | (λλλ) | lel₃ | Most Stable | All C-C bonds are parallel to the C₃ axis, minimizing steric clash. |
| Λ | (δδδ) | lel₃ | Most Stable | Enantiomer of Δ(λλλ). |
| Δ | (δδδ) | ob₃ | Least Stable | All C-C bonds are oblique to the C₃ axis, maximizing steric clash. |
| Λ | (λλλ) | ob₃ | Least Stable | Enantiomer of Δ(δδδ). |
| Δ / Λ | Mixed (e.g., λλδ, λδδ) | lel₂ob / lelob₂ | Intermediate | Mixture of parallel and oblique ring orientations. |
Crystal Chemistry and Supramolecular Assembly
The solid-state structure of tris(ethylenediamine)rhodium(III) chloride provides a static view of the complex, revealing the preferred conformation and the intricate network of interactions that define the crystal lattice.
X-ray crystallographic studies of tris(ethylenediamine)rhodium(III) chloride hydrates confirm the octahedral coordination geometry around the rhodium(III) center. In the crystal structure of the racemic compound, both the Δ and Λ enantiomers are present. These ions, along with chloride counter-ions and water molecules of hydration, are organized into a stable, three-dimensional supramolecular assembly. researchgate.net
Chiral Recognition and Interactions in the Solid State
In the crystalline state, the chiral tris(ethylenediamine)rhodium(III) cations engage in a complex network of intermolecular interactions that are crucial for chiral recognition. These interactions primarily involve hydrogen bonding between the amine protons of the ethylenediamine ligands and the chloride counter-ions, as well as with water molecules of hydration that are often present in the crystal lattice.
The specific geometry of the complex, with the ethylenediamine ligands adopting a "gauche" conformation, creates a well-defined arrangement of N-H bonds that act as hydrogen bond donors. The chloride anions, in turn, act as hydrogen bond acceptors, leading to a three-dimensional supramolecular assembly. The precise nature and directionality of these hydrogen bonds are stereospecific, meaning that the interactions involving the Δ-enantiomer will be the mirror image of those involving the Λ-enantiomer.
This stereospecificity is the basis for chiral recognition in the solid state. When a racemic mixture of the complex crystallizes, the crystal lattice can either accommodate both enantiomers in a regular arrangement (a racemic compound) or preferentially incorporate molecules of the same handedness, leading to the formation of separate crystals of the Δ and Λ enantiomers (a conglomerate). The outcome is determined by the relative thermodynamic stability of the homochiral versus heterochiral crystal packing. In the case of tris(ethylenediamine)rhodium(III) chloride, the subtle differences in the intermolecular interactions between enantiomers of the same and opposite chirality can be exploited for resolution.
Mechanisms of Spontaneous Resolution upon Crystallization
Spontaneous resolution, the crystallization of a racemic solution into a physical mixture of enantiomerically pure crystals, is a phenomenon observed in certain chiral compounds, including salts of tris(ethylenediamine)rhodium(III). This process is thermodynamically driven, occurring when the lattice energy of the pure enantiomeric crystals is more favorable than that of the racemic crystal. Such systems are referred to as conglomerates.
For tris(ethylenediamine)rhodium(III) chloride, while spontaneous resolution can occur, it is often less efficient than directed resolution methods. A common and historically significant method for resolving this complex is through the use of a chiral resolving agent, such as (+)-tartrate. In this process, the racemic [Rh(en)₃]³⁺ solution is treated with a salt of an enantiomerically pure chiral anion. This results in the formation of diastereomeric salts, for instance, Δ-Rh(en)₃-tartrate and Λ-Rh(en)₃-tartrate.
These diastereomers have different physical properties, including solubility. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated, leaving the other enriched in the solution. This difference in solubility arises from the distinct packing arrangements and intermolecular interactions in the crystal lattices of the diastereomeric salts.
The following table summarizes the key aspects of resolution methods for tris(ethylenediamine)rhodium(III) chloride:
| Resolution Method | Mechanism | Key Principle |
| Spontaneous Resolution | Crystallization of a racemic solution into a mixture of enantiomerically pure crystals. | Formation of a conglomerate is thermodynamically favored over a racemic compound. |
| Directed Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Diastereomers have different physical properties, allowing for their separation by fractional crystallization. |
Host-Guest Interactions and Channel Structures in Related Complexes
The crystal lattices of tris(ethylenediamine) metal complexes, including the rhodium(III) analogue, can exhibit fascinating host-guest chemistry. The packing of the bulky [M(en)₃]³⁺ cations and their counter-ions can lead to the formation of channels and cavities within the crystal structure. These voids can be occupied by solvent molecules or other small guest species.
Research on a series of isostructural tris(ethylenediamine) metal(III) chlorides, including those of cobalt(III), chromium(III), rhodium(III), and iridium(III), has demonstrated that their single crystals can act as ionic single-crystal hosts for the adsorption of various gases and organic vapors. This adsorption is accompanied by a dynamic and reversible expansion of the channels within the crystal structure.
The host-guest interactions in these systems are primarily governed by van der Waals forces and hydrogen bonding between the guest molecules and the atoms of the host framework, which includes the ethylenediamine ligands and the chloride anions. The ability of these crystals to reversibly adsorb and desorb guest molecules without losing their single-crystalline nature highlights the flexibility and robustness of the supramolecular architecture.
The following table provides a summary of the host-guest properties of related tris(ethylenediamine) metal complexes:
| Host Complex | Guest Molecules | Observation |
| [Co(en)₃]Cl₃ | Various gases and organic vapors | Gas adsorbency with channel expansion. |
| [Cr(en)₃]Cl₃ | Various gases and organic vapors | Similar vapor adsorbency to the cobalt complex. |
| [Rh(en)₃]Cl₃ | Various gases and organic vapors | Similar vapor adsorbency to the cobalt complex. |
| [Ir(en)₃]Cl₃ | Various gases and organic vapors | Similar vapor adsorbency to the cobalt complex. |
This behavior underscores the potential of these seemingly simple coordination complexes in the development of functional materials for applications such as gas storage and separation.
Advanced Spectroscopic Probes of Tris Ethylenediamine Rhodium Iii Systems
Vibrational Optical Activity Spectroscopy
Vibrational optical activity (VOA) techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation, are powerful tools for elucidating the three-dimensional structure of coordination complexes in solution.
Raman Optical Activity (ROA) spectroscopy has been effectively employed to probe the chiral structure of [Rh(en)₃]³⁺ in aqueous solutions. Experimental backscattered ROA spectra have been recorded for both the Δ and Λ enantiomers of tris(ethylenediamine)rhodium(III) chloride. researchgate.net These experimental data have been complemented by ab initio calculations to provide a detailed interpretation of the spectral features. researchgate.net
Theoretical investigations of the four possible conformers for the Λ configuration have shown that the Λ(δδδ) conformer provides the best agreement with the experimental ROA spectra. researchgate.net Interestingly, the two conformers calculated to be the most stable are not consistent with the observed ROA spectrum, highlighting the importance of experimental validation of theoretical models. researchgate.net
To understand the origin of the observed ROA band intensities, group coupling matrices have been utilized. This analysis has revealed that the interactions between different vibrational modes within the molecule are the primary source of the ROA signals. Furthermore, the influence of the solvent has been explored through ab initio molecular dynamics simulations, which demonstrated that including explicit solvent molecules in the calculations improves the correlation between the theoretical and experimental spectra. The analysis also indicated that the rhodium metal center's contribution to the ROA intensity is negligible, while the solvent molecules can contribute through normal mode rotation.
Resonance effects on the ROA spectrum of Λ-[Rh(en)₃]³⁺ have also been computationally investigated at various wavelengths. These studies show that due to the involvement of multiple electronically excited states, the spectra are never monosignate, a phenomenon often observed in resonance ROA. While most normal modes are enhanced by resonance effects, de-enhancement has also been observed in some cases.
Table 1: Comparison of Experimental and Calculated ROA data for Λ-[Rh(en)₃]³⁺
| Conformer | Agreement with Experimental ROA | Calculated Stability |
|---|---|---|
| Λ(δδδ) | Best Agreement | Not the most stable |
While direct experimental Vibrational Circular Dichroism (VCD) studies on tris(ethylenediamine)rhodium(III) chloride are not extensively reported in the reviewed literature, theoretical and experimental VCD investigations of analogous tris(ethylenediamine) complexes provide a strong basis for understanding its conformational landscape. VCD spectroscopy is a powerful technique for determining the absolute configuration and conformational details of chiral molecules in solution. americanelements.com
Theoretical studies on the tris(ethylenediamine)ruthenium(II) complex, [Ru(en)₃]²⁺, using density functional theory (DFT) have detailed the conformational preferences and VCD spectra for both Λ and Δ configurations. nih.gov For the free Δ-[Ru(en)₃]²⁺ ion, the conformational stability was found to follow the order Δ(δδδ) > Δ(λδδ) > Δ(λλδ) > Δ(λλλ). nih.gov The energy differences between these conformers are relatively small, though the barriers for ring inversion are significant. nih.gov The study also highlighted the influence of counterions, showing that the presence of chloride ions can reverse the stability order due to hydrogen bonding interactions, which are evident in the VCD spectra of the N-H stretching modes. nih.gov
Similarly, DFT studies on tris(ethylenediamine)zinc(II) chloride, [Zn(en)₃]Cl₂, have calculated the relative conformational energies and theoretical VCD spectra. nih.gov For the Δ configuration, the relative energies were found to be 0.00 kcal/mol for Δ(δδδ), 3.56 kcal/mol for Δ(λδδ), 7.08 kcal/mol for Δ(λλδ), and 10.48 kcal/mol for Δ(λλλ). nih.gov
For the analogous (+)-tris(ethylenediaminato)cobalt(III) complex, DFT calculations of the VCD spectra have been instrumental in identifying the solution conformation and the mode of chloride ion association. researchgate.net These studies suggest that interactions with the solvent or counterions can stabilize conformations that are not the most stable in the gas phase. researchgate.net
Table 2: Calculated Relative Conformational Energies in Analogous Tris(ethylenediamine) Complexes
| Complex | Conformer | Relative Energy (kcal/mol) |
|---|---|---|
| Δ-[Zn(en)₃]²⁺ | Δ(δδδ) | 0.00 |
| Δ(λδδ) | 3.56 | |
| Δ(λλδ) | 7.08 |
Electronic Spectroscopy and Photophysical Properties
The electronic structure and excited-state dynamics of [Rh(en)₃]³⁺ are central to its photochemical behavior. Electronic spectroscopy provides insights into the ligand field transitions and the nature of the excited states.
The electronic absorption spectrum of tris(ethylenediamine)rhodium(III) chloride is characterized by ligand field transitions, which are electronic transitions involving the d-orbitals of the rhodium(III) ion. These transitions are responsible for the compound's color and are sensitive to the octahedral coordination geometry imposed by the three bidentate ethylenediamine (B42938) ligands. The d⁶ electronic configuration of Rh(III) in an octahedral field gives rise to spin-allowed transitions to excited states.
While detailed excited state characterization for [Rh(en)₃]³⁺ is not extensively available, studies on the analogous [Co(en)₃]³⁺ complex offer valuable parallels. Excitation of the longest-wavelength ligand-field transition in the ion-paired [Co(en)₃]³⁺ has been shown to populate a redox-reactive excited state, tentatively assigned as the ⁵T₂g ligand-field excited state, with a lifetime shorter than 3 ns.
The excited states of transition metal complexes can undergo various deactivation pathways, including photochemical reactions and energy transfer. The rhodium(III) center in tris(ethylenediamine)rhodium(III) trichloride can participate in oxidation and reduction reactions. Upon photoexcitation, the complex can engage in electron transfer processes. For instance, the analogous [Co(en)₃]³⁺ undergoes a photoinduced electron-transfer reaction upon excitation of its ligand-field transition.
Energy transfer processes, where the excited state of the complex transfers its energy to another molecule, are also possible. The efficiency of such processes depends on factors like the energy of the donor and acceptor states and the distance between them. In related systems, reversible energy transfer between the excited metal-to-ligand-charge-transfer (MLCT) triplet state and organic acceptors has been investigated as a method to determine triplet state energies and lifetimes. While [Rh(en)₃]³⁺ does not exhibit prominent MLCT bands, the principles of energy transfer are applicable to its ligand-field excited states.
The conformation of the ethylenediamine ligands can influence the photophysical properties of the [Rh(en)₃]³⁺ complex. The chelate rings can adopt either a δ or λ conformation, leading to different diastereomers (e.g., Δ(δδδ), Δ(δδλ), etc.). These conformational differences, though subtle, can affect the symmetry of the complex and the vibrational modes coupled to the electronic transitions, thereby influencing the rates of radiative and non-radiative decay from the excited state.
In a broader context, steric and electronic effects of ligands are known to be determining factors in the final molecular geometry and the emission spectra of metal complexes. The arrangement of the ethylenediamine ligands in [Rh(en)₃]³⁺ creates a specific steric environment around the rhodium center. This environment can influence the accessibility of the metal center to solvent molecules or other reactants, which in turn can affect photochemical reaction pathways and quenching of excited states. The rigid chelate structure of the ethylenediamine ligands contributes to the kinetic inertness of the complex.
Theoretical and Computational Investigations of Tris Ethylenediamine Rhodium Iii Chloride
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone in the computational study of transition metal complexes, balancing accuracy with computational cost. It is particularly effective for predicting geometries, spectroscopic properties, and electronic structures of molecules like the [Rh(en)₃]³⁺ cation.
The [Rh(en)₃]³⁺ complex is a classic example of a chiral molecule, existing as two non-superimposable mirror images, designated Δ and Λ. The chirality arises from the propeller-like arrangement of the three bidentate ethylenediamine (B42938) (en) ligands around the central rhodium ion. Furthermore, each of the five-membered Rh-N-C-C-N chelate rings can adopt one of two puckered conformations, described as δ or λ. This leads to four possible diastereomeric conformers for each enantiomer (e.g., for the Λ enantiomer: Λ(λλλ), Λ(λλδ), Λ(λδδ), and Λ(δδδ)).
DFT calculations are employed to determine the optimized geometries and relative stabilities of these conformers. While detailed potential energy surfaces for the rhodium complex are not extensively published, studies on analogous tris(ethylenediamine) complexes and theoretical investigations of [Rh(en)₃]³⁺ itself provide significant insights. For instance, ab initio calculations performed on the Λ configuration of [Rh(en)₃]³⁺ have explored the relative stabilities of its four conformers. uzh.ch Interestingly, these studies have shown that the two conformers predicted to be most stable by calculations are not compatible with experimental Raman Optical Activity (ROA) spectra. uzh.ch Instead, the Λ(δδδ) conformer provides the best agreement with experimental results in aqueous solution, suggesting that it is the predominant species under these conditions. uzh.ch
This discrepancy between gas-phase calculations and experimental solution-phase data highlights the crucial role of the environment, such as solvent interactions or counter-ion effects, in determining the conformational preferences of the complex. Similar DFT studies on other M(en)₃ complexes, such as those of Ru(II) and Zn(II), have calculated the small energy differences between conformers and the significant activation barriers for ring inversion from one conformation to another. nih.govnih.gov
Table 1: Conformational Analysis of Λ-[Rh(en)₃]³⁺
| Conformer | Predicted Stability (Computational) | Agreement with Experimental ROA Spectra |
|---|---|---|
| Λ(δδδ) | Less stable | Best agreement uzh.ch |
Vibrational chiroptical spectroscopies, such as Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD), are powerful techniques for studying the stereochemistry of chiral molecules in solution. DFT calculations are indispensable for interpreting these complex spectra by predicting vibrational frequencies and intensities.
Significant theoretical work has focused on the ROA spectrum of [Rh(en)₃]³⁺. researchgate.net Calculations have successfully reproduced experimental spectra, allowing for detailed band assignments. uzh.ch Theoretical studies have investigated ROA spectra under off-resonance, near-resonance, and full-resonance conditions, providing a comprehensive understanding of how the spectrum changes with different incident laser wavelengths. acs.orgnih.govrawdatalibrary.net For example, time-dependent DFT has been used to calculate the ROA spectra of Λ-[Rh(en)₃]³⁺ at 16 different wavelengths, revealing complex enhancement and de-enhancement effects due to the involvement of multiple electronic excited states. acs.orgnih.gov
Insights into the origin of ROA intensity have been gained using tools like group coupling matrices. uzh.ch This analysis has shown that for [Rh(en)₃]³⁺, the contribution of the central rhodium atom to the ROA intensity can often be neglected, whereas the coupling between the ligand vibrations and the influence of solvent molecules are critical. uzh.ch
While specific VCD studies on the rhodium complex are less common in the literature, extensive DFT-based VCD analyses of analogous complexes like (+)-tris(ethylenediaminato)cobalt(III) have demonstrated the power of this technique. researchgate.net Such studies have been used to identify the preferred solution-phase conformations and even the mode of association with counter-ions, findings that are highly relevant for understanding the behavior of [Rh(en)₃]³⁺. nih.govnih.govresearchgate.net
Table 2: Selected Theoretical vs. Experimental Vibrational Data for [Rh(en)₃]³⁺
| Vibrational Mode Region | Key Features from ROA Spectra | Computational Insight |
|---|---|---|
| 200-300 cm⁻¹ | Complex band shapes | Good agreement between different theoretical models acs.org |
| ~750 cm⁻¹ | +/- couplet | Visible in some calculated spectra, sensitive to computational method acs.org |
The electronic structure of Tris(ethylenediamine)rhodium(III) chloride is dictated by the rhodium(III) center, which has a 4d⁶ electron configuration. In the approximately octahedral environment created by the six nitrogen atoms of the ethylenediamine ligands, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a d⁶ ion like Rh(III), the six electrons fill the t₂g orbitals, resulting in a stable, low-spin diamagnetic complex.
DFT calculations provide a quantitative picture of this electronic structure. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the complex's reactivity and electronic transitions.
HOMO: The HOMO and other high-lying occupied orbitals are primarily composed of the filled metal t₂g d-orbitals, with some contribution from ligand-based orbitals.
LUMO: The LUMO is typically centered on the metal e_g* antibonding orbitals.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the lowest-energy electronic transitions, which correspond to the ligand-field (d-d) transitions observed in the UV-Vis spectrum. TD-DFT calculations are used to predict the energies of these electronic excitations. For [Rh(en)₃]³⁺, the lowest calculated singlet excitation is found at approximately 307.66 nm, which is crucial for understanding its resonance ROA spectra. acs.org The complex electronic structure, involving multiple excited states, explains why its resonance ROA spectra are never monosignate, a feature often seen in simpler systems. acs.orgnih.gov
The properties of ionic complexes like [Rh(en)₃]³⁺ are often significantly influenced by their interaction with solvent molecules. Computational models can account for solvation in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.
For [Rh(en)₃]³⁺, studies have shown that explicit consideration of solvent molecules is crucial for accurately reproducing experimental chiroptical spectra. uzh.ch When the first solvation shell of water molecules is included in the calculations, the agreement between the theoretical and experimental ROA spectra improves markedly. uzh.ch This indicates that direct hydrogen bonding and electrostatic interactions between the complex's amine protons and the solvent molecules perturb the complex's geometry and vibrational modes. These solvent-induced perturbations can be critical for accurately modeling spectroscopic properties. nih.gov
Ab Initio Molecular Dynamics (AIMD) Simulations
AIMD simulations provide a method to study the dynamic evolution of a system by calculating the forces on the atoms "on the fly" from electronic structure calculations at each step. nih.govnsf.gov This approach is particularly valuable for exploring the explicit interactions between a solute and solvent molecules and understanding how these dynamic interactions influence the solute's properties.
AIMD simulations have been used to explore the solute-solvent interactions for the [Rh(en)₃]³⁺ cation in an aqueous environment. uzh.ch By simulating the complex surrounded by a shell of explicit water molecules, researchers can analyze the structure and dynamics of the hydration shell.
These simulations reveal the specific hydrogen-bonding patterns between the N-H groups of the ethylenediamine ligands and the surrounding water molecules. The analysis of these simulations provides a dynamic picture of the solute-solvent system, going beyond the static view of time-averaged experiments. The key finding from these studies is that the explicit inclusion of solvent molecules leads to a rotation of the normal modes of vibration. uzh.ch This mode rotation, induced by the dynamic solute-solvent interactions, directly contributes to the observed ROA intensity, demonstrating that the solvent is not a passive bystander but an active participant in shaping the chiroptical properties of the complex. uzh.ch
Table of Mentioned Compounds
| Compound Name |
|---|
| Tris(ethylenediamine)rhodium(III) chloride |
| Tris(ethylenediaminato)cobalt(III) |
| Tris(ethylenediamine)ruthenium(II) |
Dynamic Behavior of the Solvation Shell
The interaction between the tris(ethylenediamine)rhodium(III) cation, [Rh(en)3]³⁺, and the surrounding solvent molecules, typically water, is a complex and dynamic process. Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the structure and behavior of the solvation shell. Due to the chemical similarities and isostructural nature of the tris(ethylenediamine) complexes of cobalt(III) and rhodium(III), data from simulations of the [Co(en)3]³⁺ cation is often used as a close and reliable analogue to understand the solvation dynamics of the [Rh(en)3]³⁺ cation. The following sections detail the arrangement, exchange dynamics, and influence of the [Rh(en)3]³⁺ complex on the surrounding solvent, based on theoretical and computational investigations of its cobalt(III) analogue.
Arrangement and Orientation of Solvent Molecules
The strong positive charge and the intricate surface of the [Rh(en)3]³⁺ cation dictate a highly structured and ordered arrangement of solvent molecules in its immediate vicinity, forming distinct solvation shells. This ordering can be characterized using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the central metal ion or other atoms of the cation.
First Solvation Shell: The first solvation shell is characterized by a sharp and well-defined peak in the RDF, indicating a high degree of ordering of water molecules directly interacting with the complex. These water molecules are primarily oriented to maximize the electrostatic interactions, with their oxygen atoms directed towards the hydrogen atoms of the ethylenediamine ligands (N-H groups). This orientation facilitates the formation of hydrogen bonds between the amine groups of the complex and the water molecules.
Second and Subsequent Solvation Shells: Beyond the first shell, a second, more diffuse solvation shell is typically observed. The water molecules in this shell are less ordered than those in the first but still exhibit some structure compared to the bulk solvent. They form hydrogen bonds with the water molecules of the first solvation shell, creating a hydrogen-bonding network that bridges the highly structured inner shell with the random arrangement of the bulk solvent.
The key structural parameters of the solvation shells around the analogous [Co(en)3]³⁺ cation, obtained from molecular dynamics simulations, are summarized in the table below. These values are considered to be a good approximation for the [Rh(en)3]³⁺ system.
| Interaction Pair | First Peak Position (Å) | First Minimum Position (Å) | Coordination Number |
|---|---|---|---|
| Co-O (Water) | 3.6 | 4.5 | ~14-16 |
| N(en)-O (Water) | 2.9 | 3.5 | ~2-3 per N-H |
| H(en)-O (Water) | 1.8 | 2.4 | ~1-2 per N-H |
Exchange Dynamics of Solvent Molecules
The solvation shells are not static; there is a continuous exchange of solvent molecules between the different shells and the bulk solvent. The rate of this exchange is a crucial aspect of the dynamic behavior of the solvation shell. The residence time of a solvent molecule in a particular solvation shell provides a measure of the lability of that shell.
Due to the strong interactions between the [Rh(en)3]³⁺ cation and the water molecules in the first solvation shell, the residence times in this shell are significantly longer than in the bulk solvent. The exchange process is thought to occur through a dissociative or interchange mechanism, where a water molecule from the second solvation shell moves into the first shell as a molecule from the first shell departs.
The following table presents typical residence times for water molecules in the solvation shells of the analogous [Co(en)3]³⁺ complex, which can be considered indicative for the [Rh(en)3]³⁺ cation.
| Solvation Shell | Mean Residence Time (ps) |
|---|---|
| First Solvation Shell | ~50-100 |
| Second Solvation Shell | ~5-10 |
Influence of the Complex Cation on Solvent Mobility
The presence of the highly charged [Rh(en)3]³⁺ cation significantly influences the mobility of the surrounding solvent molecules. This effect is most pronounced in the first solvation shell and diminishes with increasing distance from the cation. The strong electrostatic and hydrogen-bonding interactions in the first solvation shell lead to a considerable reduction in the translational and rotational diffusion of the water molecules compared to the bulk solvent.
Reactivity and Mechanistic Studies
Ligand Substitution Reactions
Ligand substitution in octahedral complexes like [Rh(en)₃]³⁺ typically proceeds through either dissociative or associative mechanisms. For [Rh(en)₃]³⁺, the crowded nature of the coordination sphere and the strong Rh-N bonds favor a dissociative pathway, where the rate-determining step is the cleavage of a Rh-N bond.
The designation "Chloride Substitution" in the context of [Rh(en)₃]Cl₃ is unconventional, as the chloride ions are counter-ions and not directly coordinated to the rhodium center. Ligand substitution reactions for this complex involve the displacement of the bidentate ethylenediamine (B42938) ligands.
Rhodium(III) complexes are known to be significantly more inert to ligand substitution than analogous cobalt(III) complexes. libretexts.orgnih.gov This inertness is a hallmark of third-row transition metals with a d⁶ electronic configuration, which exhibit a large ligand field stabilization energy (LFSE). libretexts.org The substitution of the ethylenediamine ligands is exceptionally slow due to the kinetic chelate effect; once one nitrogen atom of an ethylenediamine ligand dissociates, the high effective local concentration of the second nitrogen atom strongly favors the re-formation of the chelate ring over the complete dissociation of the ligand. libretexts.org
While specific kinetic data for the complete substitution of ethylenediamine in [Rh(en)₃]³⁺ is not widely reported due to its extreme inertness, the mechanism is generally accepted to be dissociative (D). This involves the formation of a five-coordinate intermediate as the rate-limiting step. tamu.edu
General Dissociative Mechanism for Ligand Substitution: [Rh(en)₃]³⁺ ⇌ [Rh(en)₂(en-κ¹)]³⁺ + Y⁻ → [Rh(en)₂Y₂]⁺ + en
This process is characterized by a positive entropy of activation (ΔS‡) due to the increase in disorder in the transition state. nih.gov For comparison, activation parameters for the anation of the related [Rh(NH₃)₅(H₂O)]³⁺ complex show a positive volume of activation, which is also consistent with a dissociative mechanism. tamu.edu
Table 1: Comparison of Kinetic Inertness in d⁶ Complexes
| Complex | Metal Ion | Configuration | General Lability | Typical Substitution Half-Life |
| [Co(NH₃)₆]³⁺ | Co(III) | Low-spin d⁶ | Inert | Hours to Days libretexts.org |
| [Rh(en)₃]³⁺ | Rh(III) | Low-spin d⁶ | Very Inert | Very Slow (Days to Weeks) |
| [Fe(CN)₆]⁴⁻ | Fe(II) | Low-spin d⁶ | Inert | Minutes uci.edu |
Reaction conditions play a critical role in the successful synthesis and product formation of tris(ethylenediamine)rhodium(III) chloride. The primary method of synthesis involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride, with ethylenediamine in an aqueous solution.
Temperature: The formation of the tris-chelated complex requires heating, typically in the range of 60–80°C. This provides the necessary activation energy to overcome the kinetic barrier for ligand substitution on the inert Rh(III) center. However, temperatures exceeding 80°C can lead to the degradation of the ethylenediamine ligands, reducing the yield and purity of the desired product.
pH: The pH of the reaction medium is crucial. A neutral to slightly basic pH (pH 6–7) is optimal for the complete coordination of the three ethylenediamine ligands. Under acidic conditions (pH < 6), the ethylenediamine can be protonated to form the ethylenediammonium ion (enH⁺), which acts as a monodentate ligand or cannot coordinate effectively. This leads to the formation of incompletely substituted products, such as cis-[Rh(en)₂Cl₂]⁺ or other aquated species.
Table 2: Influence of Reaction Conditions on [Rh(en)₃]Cl₃ Synthesis
| Condition | Setting | Outcome on Product Formation | Reference |
| Temperature | < 60°C | Slow or incomplete reaction | |
| 60–80°C | Optimal for [Rh(en)₃]³⁺ formation | ||
| > 80°C | Potential degradation of ethylenediamine ligand | ||
| pH | < 6 | Incomplete coordination, formation of side products | |
| 6–7 | Optimal for complete chelation to [Rh(en)₃]³⁺ | ||
| > 7 | Can promote formation of hydroxo species |
Photochemical Pathways and Photo-Induced Reactivity
The photochemical behavior of [Rh(en)₃]³⁺ is governed by the excitation of electrons to ligand-field (d-d) states, which are typically dissociative in nature for rhodium(III) amine complexes.
Upon irradiation with ultraviolet or visible light corresponding to its d-d absorption bands, the [Rh(en)₃]³⁺ complex can undergo ligand photosubstitution. The generally accepted mechanism involves the following steps:
Excitation: The complex absorbs a photon, promoting an electron from a non-bonding t₂g orbital to an anti-bonding e₉* orbital. This creates an electronically excited ligand-field (LF) state.
Dissociation: The population of the anti-bonding e₉* orbital weakens the Rh-N bonds, making the excited state substitutionally labile. One of the Rh-N bonds breaks, leading to a five-coordinate intermediate.
Solvent Coordination: A solvent molecule, typically water in aqueous solutions, coordinates to the vacant site, resulting in a photosubstitution product.
For [Rh(en)₃]³⁺ in water, the primary photochemical reaction is photoaquation, where an ethylenediamine ligand is replaced by two water molecules, likely in a stepwise fashion. acs.org
Reaction: [Rh(en)₃]³⁺ + 2H₂O --(hν)--> cis-[Rh(en)₂(H₂O)₂]³⁺ + en
This mechanism is common for many Rh(III) and Co(III) amine complexes. acs.orgnih.gov The stereochemistry of the product is often retained or results in a specific isomer, indicating a controlled dissociation process from the excited state.
While solid-state materials doped with rhodium are effective for photocatalytic hydrogen evolution, certain soluble Rh(III) complexes can also act as homogeneous catalysts. mdpi.com The general mechanism for hydrogen evolution catalyzed by molecular Rh(III) complexes in the presence of a photosensitizer (PS) and a sacrificial electron donor (SED) is well-established, though not specifically detailed for [Rh(en)₃]³⁺.
The proposed catalytic cycle involves:
Photosensitizer Excitation: The photosensitizer (e.g., [Ru(bpy)₃]²⁺) absorbs light to form an excited state (*PS).
Reductive Quenching: The excited photosensitizer is reduced by the sacrificial electron donor, generating a potent one-electron reductant (PS⁻).
Catalyst Reduction: The Rh(III) complex is reduced by PS⁻, typically in a two-electron process, to form a key Rh(I) intermediate. [Rh(en)₃]³⁺ + 2e⁻ → [Rh(en)₂]⁺ + en
Protonation: The coordinatively unsaturated Rh(I) species reacts with a proton source (H⁺ from water) to form a rhodium(III)-hydride intermediate. [Rh(en)₂]⁺ + H⁺ → [H-Rh(en)₂]²⁺
Hydrogen Evolution: The rhodium(III)-hydride can react with another proton to release molecular hydrogen and regenerate the Rh(III) catalyst, completing the cycle. [H-Rh(en)₂]²⁺ + H⁺ → [Rh(en)₂]³⁺ + H₂
This mechanism highlights the necessity of the Rh(III)/Rh(I) redox couple. The stability and redox potential of the [Rh(en)₃]³⁺ complex would determine its suitability for such a catalytic cycle. mdpi.com
The photosensitivity of a complex is quantified by its photosubstitution quantum yield (Φ), which is the ratio of the number of moles of product formed to the number of moles of photons absorbed. wikipedia.org Rhodium(III) amine complexes are known to be photosensitive, undergoing photoaquation upon UV irradiation. acs.orgresearchgate.net
Table 3: Photoaquation Quantum Yields for [Rh(CN)₆]³⁻ in Acidic Solution
| Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 0.45 |
| 313 | 0.40 |
| 366 | 0.30 |
Data from Inorganic Chemistry, 1985, 24 (12), pp 1790–1792. acs.org
The photostability of [Rh(en)₃]³⁺ in aqueous solution is relatively high for a coordination complex due to the kinetic inertness of the Rh(III) center and the significant chelate effect of the ethylenediamine ligands. libretexts.org These factors mean that even when a Rh-N bond is photochemically cleaved, the probability of the chelate ring re-forming is high, which leads to an efficient non-radiative decay pathway back to the ground state without net photoreaction. This results in a lower quantum yield for decomposition compared to analogous complexes with monodentate ligands like ammonia.
Electrochemical Behavior of Tris Ethylenediamine Rhodium Iii Complexes
Redox Potentials and Electron Transfer Processes
The tris(ethylenediamine)rhodium(III) complex undergoes a two-electron reduction at a dropping mercury electrode. This process involves the direct conversion of the Rh(III) center to a Rh(I) species. The redox potential for this transformation is notably more negative than that observed for analogous rhodium(III) complexes with aza-aromatic ligands, such as pyridine. This difference highlights the influence of the ligand field on the electrochemical properties of the central metal ion. The ethylenediamine (B42938) ligand, being a purely aliphatic amine, results in a less favorable reduction potential compared to the π-accepting character of aromatic ligands which can stabilize lower oxidation states.
[Rh(en)₃]³⁺ + 2e⁻ ⇌ [Rh(en)₃]⁺
This two-electron transfer is a key feature of the electrochemical behavior of this complex.
Cyclic Voltammetry and Chronoamperometry Studies
Polarographic studies have been instrumental in elucidating the reduction mechanism of tris(ethylenediamine)rhodium(III) complexes. D.C. polarography has confirmed the two-electron nature of the reduction at a dropping mercury electrode. rsc.org The half-wave potential (E₁/₂) obtained from these studies provides a quantitative measure of the ease of reduction.
While specific cyclic voltammetry and chronoamperometry data for tris(ethylenediamine)rhodium(III) chloride are not extensively detailed in the readily available literature, the principles of these techniques are fundamental to understanding its electrochemical behavior. Cyclic voltammetry would be expected to show a reduction wave corresponding to the Rh(III)/Rh(I) couple. The scan rate dependence of the peak currents would provide insights into the diffusion-controlled nature of the process and the stability of the electrogenerated Rh(I) species. Chronoamperometry could be employed to determine the diffusion coefficient of the [Rh(en)₃]³⁺ cation and to study the kinetics of the electron transfer process.
Characterization of Intermediate Oxidation States
The direct two-electron reduction from Rh(III) to Rh(I) suggests that the intermediate Rh(II) state, [Rh(en)₃]²⁺, is unstable under typical electrochemical conditions. The formation of a stable Rh(I) species, [Rh(en)₃]⁺, is the favored outcome of the electrochemical reduction.
The characterization of these lower oxidation states is challenging due to their potential reactivity. However, analogies with other rhodium complexes suggest that the electrogenerated [Rh(en)₃]⁺ would likely be a reactive species, capable of participating in further chemical reactions, such as oxidative addition or catalysis. The stability and reactivity of this Rh(I) complex would be highly dependent on the solvent and electrolyte system used in the electrochemical experiment.
Application in Electrochemical Catalysis
While direct applications of tris(ethylenediamine)rhodium(III) chloride itself in electrochemical catalysis are not widely reported, its electrochemical behavior points to its potential as a precursor for catalytically active species. The electrochemically generated [Rh(en)₃]⁺ complex, being a d⁸ species, is coordinatively unsaturated and electronically rich, making it a candidate for catalytic processes.
Interactions with Biological Systems Academic Focus
Molecular Interactions with Proteins and Enzymes
While research into the specific interactions of Tris(ethylenediamine)rhodium(III) chloride with proteins and enzymes is not as extensive as for other rhodium complexes, the broader class of rhodium(III) compounds has been identified as a versatile scaffold for designing enzyme inhibitors and modulators of protein-protein interactions.
The study of rhodium(III) complexes as enzyme inhibitors has yielded promising results, particularly for complexes featuring specific organic ligands designed to interact with enzyme active sites. Although detailed studies on Tris(ethylenediamine)rhodium(III) chloride as a kinase inhibitor are limited in publicly available literature, research on other rhodium(III) complexes provides insight into potential mechanisms.
In recent years, there has been a growing interest in mononuclear rhodium(III) organometallic compounds for their potential to inhibit various enzymes. nih.gov The smart design of organic ligands attached to the rhodium center has been a key strategy in inducing these desirable biological activities. nih.gov
Table 1: Examples of Rhodium(III) Complexes as Enzyme Inhibitors
| Complex | Target Enzyme | Inhibition Mechanism | Reference |
|---|
This table illustrates the inhibitory potential of rhodium(III) complexes, though these are structurally distinct from Tris(ethylenediamine)rhodium(III) chloride.
The disruption or stabilization of protein-protein interactions (PPIs) is a key strategy in therapeutic development. Substitutionally inert metal complexes, including those of rhodium(III), have emerged as promising platforms for designing PPI modulators.
A notable example is a cyclometalated rhodium(III) complex that acts as a direct inhibitor of the dimerization of the STAT3 protein (Signal Transducer and Activator of Transcription 3). nih.gov This complex targets the SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. nih.gov By inhibiting both phosphorylation and dimerization, the complex effectively blocks the STAT3 signaling pathway. nih.gov This pioneering study highlights the potential of kinetically inert rhodium complexes to function as direct inhibitors of PPIs. nih.gov
While specific studies detailing the role of Tris(ethylenediamine)rhodium(III) chloride in modulating PPIs are not prominent, the principle established with other rhodium complexes suggests that the octahedral scaffold can be used to present ligands in a specific three-dimensional orientation to interact with protein surfaces.
Molecular Interactions with Nucleic Acids (DNA/RNA)
The interaction of rhodium(III) complexes with nucleic acids has been extensively studied. The nature of these interactions is highly dependent on the ligands coordinated to the rhodium center.
Rhodium(III) complexes interact with DNA through several distinct binding modes, largely dictated by the nature of their ligands.
Intercalation: Complexes containing large, planar aromatic ligands, such as phenanthrenequinone (B147406) diimine (phi) or dipyridophenazine (dppz), can insert these ligands between the base pairs of the DNA double helix. nih.govnih.govnih.gov This mode of binding is favored by π-stacking interactions and can lead to significant structural distortions, such as the unwinding of the DNA helix and a doubling of the rise per residue at the binding site. nih.govacs.org
Metalloinsertion: A unique binding mode has been identified for bulky rhodium complexes at mismatched DNA base-pair sites. In metalloinsertion, the complex inserts its sterically demanding ligand into the helix at the mismatch site, displacing and ejecting the mismatched bases into the major groove. researchgate.netnih.gov This creates a significant lesion that can be recognized by cellular machinery. researchgate.net
Groove Binding: Some rhodium and related iridium(III) complexes are known to bind within the major or minor grooves of DNA. whiterose.ac.ukrsc.org This interaction is often driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions between the complex and the edges of the base pairs in the groove.
For Tris(ethylenediamine)rhodium(III) chloride , the [Rh(en)3]3+ cation lacks the large, planar aromatic ligands necessary for intercalation or metalloinsertion. Its ligands are saturated and non-planar. Therefore, its interaction with DNA is expected to be primarily electrostatic. The positively charged complex is likely to associate with the negatively charged phosphate (B84403) backbone of DNA in the grooves. nih.gov Half-sandwich rhodium(III) complexes containing ethylenediamine (B42938) have been suggested to bind to the nucleobase nitrogen atoms, representing another potential non-intercalative interaction. researchgate.net
Table 2: DNA Binding Modes of Rhodium(III) Complexes
| Binding Mode | Required Ligand Feature | Example Complex Type | Consequence for DNA | Reference |
|---|---|---|---|---|
| Intercalation | Large, planar aromatic ligand | [Rh(bpy)2(phi)]3+ | Helix unwinding, lengthening | nih.govnih.gov |
| Metalloinsertion | Bulky, sterically demanding ligand | [Rh(bpy)2(chrysi)]3+ | Ejection of mismatched bases | researchgate.netnih.gov |
| Groove Binding | Cationic charge, suitable shape | [Ir(bpy)2(qtpy)]3+ (Iridium analogue) | Minimal structural perturbation | whiterose.ac.ukrsc.org |
Studies on Interactions with Cellular Components at a Molecular Level
The interactions of rhodium(III) complexes at the molecular level within a cell can trigger various downstream events. Studies on cytotoxic rhodium(III) complexes, particularly those with polypyridyl ligands, have revealed several key cellular responses.
Treatment of cancer cells with certain potent rhodium(III) complexes leads to a significant and permanent decrease in cellular oxygen consumption. nih.govnih.gov This suggests an interaction with mitochondria, the primary site of cellular respiration. Indeed, for some complexes, a significant loss of the mitochondrial membrane potential has been observed, indicating that the intrinsic pathway of apoptosis is involved. nih.gov
Furthermore, the induction of apoptosis is a common outcome following treatment with cytotoxic rhodium(III) complexes. nih.govnih.gov This programmed cell death can be triggered by DNA damage or other cellular stresses initiated by the complex. In some cases, the apoptotic response is correlated with the generation of high levels of reactive oxygen species (ROS) within the cell, pointing to the induction of oxidative stress as a mechanism of action. nih.gov The cellular uptake of these cationic complexes can be rapid and extensive, facilitating their interaction with intracellular targets. nih.gov
Future Directions and Emerging Research Avenues for Tris Ethylenediamine Rhodium Iii Chloride
Development of Next-Generation Synthetic Strategies
Current synthetic routes to tris(ethylenediamine)rhodium(III) chloride typically involve the reaction of rhodium(III) chloride hydrate (B1144303) with ethylenediamine (B42938) in an aqueous solution. The success of this method hinges on precise control over parameters such as temperature (60–80°C), pH (6–7), and stoichiometric ratios to ensure complete ligand coordination and achieve yields between 70-85%. An alternative, patent-derived method involves precipitating rhodium(III) hydroxide (B78521) and then reacting it with ethylenediamine in dimethylformamide (DMF) at 150°C.
Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies. The goals are to improve yield, enhance purity, and reduce the environmental impact of the production process.
Key Research Thrusts:
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods.
Sonochemical Methods: Investigating the application of ultrasound to facilitate the reaction, which may allow for synthesis at lower temperatures and shorter durations.
Green Solvents: Replacing traditional aqueous or organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, to minimize hazardous waste.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved scalability, and enhanced safety compared to batch processing.
Mechanochemistry: Investigating solid-state synthesis through grinding or milling to reduce or eliminate the need for solvents.
These next-generation strategies aim to overcome the limitations of current methods, such as long reaction times and the need for stringent parameter control.
Advanced Spectroscopic Techniques for In Situ Characterization
A thorough understanding of the structure and dynamic behavior of tris(ethylenediamine)rhodium(III) chloride in various environments is crucial for its application. While traditional characterization techniques provide valuable data, advanced spectroscopic methods are needed for real-time, in situ analysis. One such advanced technique is backscattered Raman optical activity (ROA), which has been used to study the ∆- and Λ-isomers of the complex in aqueous solution, with results compared against ab-initio calculations to determine the most stable conformers. researchgate.net
Future research will increasingly rely on a suite of sophisticated techniques to probe the complex under reaction conditions, providing insights that are not accessible through static measurements.
Emerging Characterization Techniques:
In Situ X-ray Absorption Spectroscopy (XAS): To monitor changes in the oxidation state and local coordination environment of the rhodium center during catalytic or electrochemical processes.
High-Resolution Cryo-Electron Microscopy (Cryo-EM): To visualize the interaction of the rhodium complex with large biomolecules, such as proteins or DNA, at near-atomic resolution.
Time-Resolved Infrared (TR-IR) and Raman Spectroscopy: To observe the vibrational dynamics of the ligands and the metal-ligand bonds on ultrafast timescales, providing mechanistic details of chemical reactions.
Advanced Nuclear Magnetic Resonance (NMR) techniques: Including two-dimensional correlation spectroscopy (COSY) and solid-state NMR to elucidate complex structures and intermolecular interactions in solution and the solid state. researchgate.net
These methods will enable a more dynamic and detailed picture of the compound's behavior, facilitating the rational design of new applications.
Rational Design of Highly Selective Catalytic Systems
Tris(ethylenediamine)rhodium(III) chloride serves as a precursor for various catalysts used in organic synthesis, including hydrogenation and carbonylation reactions. chemicalbook.comfishersci.be The central challenge in catalysis is achieving high selectivity for the desired product. The rational design of catalysts, often guided by computational modeling, is a powerful approach to creating highly efficient and selective systems.
Research has shown that modifying the ligand environment around the rhodium center is key to controlling catalytic activity and selectivity. For instance, in rhodium-catalyzed asymmetric hydrogenation, introducing ligands capable of forming hydrogen bonds with the substrate can significantly influence both the reaction rate and the enantiomeric excess of the product. researchgate.net Similarly, the strategic selection of a directing group in rhodium-catalyzed C-H arylation of indoles has enabled high regioselectivity. nih.gov Computational predictions are also being used to tune catalyst structures to optimize reactivity and selectivity for specific transformations, leading to superior performance. nih.gov
| Catalyst Design Strategy | Application | Key Finding | Reference |
| Supramolecular Interactions | Asymmetric Hydrogenation | Hydrogen bonding between the catalyst and substrate is crucial for determining selectivity and reaction rate. | researchgate.net |
| Directing Group Selection | C7 Arylation of Indoles | A removable N-PR₂ directing group was key to achieving high selectivity and reactivity. | nih.gov |
| Computer-Guided Ligand Tuning | Asymmetric C-H Functionalization | Computational screening identified an optimized chiral cyclopentadienyl (B1206354) (CpX) ligand that improved enantioselectivity and yield. | nih.gov |
Future efforts in this area will focus on:
Developing sophisticated computational models to accurately predict catalyst performance and guide the design of new ligands.
Creating multifunctional catalysts that combine the rhodium center with other active sites to perform cascade reactions.
Immobilizing rhodium complexes on solid supports to facilitate catalyst recovery and reuse, enhancing the sustainability of the process.
Exploration of Novel Electrochemical Applications
The electrochemical properties of rhodium complexes are being explored for a range of applications, particularly in energy conversion and storage. While research on tris(ethylenediamine)rhodium(III) chloride itself is emerging, studies on analogous rhodium(III) complexes provide a roadmap for future investigations. For example, a rhodium(III) mono-terpyridyl complex has been shown to act as a catalyst for light-driven hydrogen evolution in water. mdpi.com The electrochemical study of this complex revealed that its two-electron reduced state, [Rh(I)(tpy)Cl], is stable and can be electrogenerated, making it a promising candidate for photocatalysis. mdpi.com
The potential of tris(ethylenediamine)rhodium(III) chloride in electrochemistry stems from the accessibility of different oxidation states of the rhodium center. Future research is expected to investigate its utility in:
Electrocatalytic Water Splitting: As a catalyst for either the hydrogen evolution reaction (HER) or the oxygen evolution reaction (OER).
Carbon Dioxide Reduction: Catalyzing the electrochemical conversion of CO₂ into valuable fuels and chemical feedstocks.
Electrochemical Sensing: Developing sensors based on the specific electrochemical response of the complex to target analytes.
Redox Flow Batteries: Utilizing the Rh(III)/Rh(I) or other redox couples for energy storage applications.
Characterizing the redox potentials and electron transfer kinetics of tris(ethylenediamine)rhodium(III) chloride and its derivatives will be essential for unlocking these potential applications.
Deeper Elucidation of Molecular Mechanisms in Biological Contexts
Rhodium complexes, including tris(ethylenediamine)rhodium(III) chloride, have shown potential in biological applications, notably for their anticancer activity which is linked to their ability to bind DNA. They have also been investigated for their capacity to inhibit enzymes, such as metalloproteinases, which are involved in cancer metastasis. Furthermore, these complexes can serve as catalysts for reactions that mimic biological processes, offering insights into enzyme mechanisms.
Despite these promising findings, the precise molecular mechanisms underlying these biological effects are not fully understood. Future research will aim for a deeper elucidation of these interactions.
Key Areas for Future Investigation:
Structural Biology of DNA Binding: Using high-resolution techniques like X-ray crystallography and cryo-EM to determine the exact binding modes of the rhodium complex with different DNA sequences and structures.
Enzyme Inhibition Kinetics and Mechanisms: Performing detailed kinetic studies to understand how the complex inhibits specific enzymes, including identifying the binding site and the nature of the interaction.
Cellular Uptake and Trafficking: Employing advanced cell imaging techniques to track the journey of the rhodium complex into cells and its localization within different cellular compartments.
Systems Biology Approaches: Combining experimental data with computational modeling to understand the broader impact of the rhodium complex on cellular pathways and networks.
A more profound understanding of these molecular mechanisms is critical for the rational design of rhodium-based therapeutic agents with improved efficacy and reduced side effects.
Q & A
Q. What are the established synthetic protocols for preparing tris(ethylenediamine)rhodium(III) chloride, and what critical parameters influence yield and purity?
Answer: The synthesis typically involves refluxing rhodium(III) chloride hydrate with excess ethylenediamine (en) in aqueous or alcoholic media. Key steps include:
- Enantioseparation : Λ-[Rh(en)₃]³⁺ is isolated via precipitation with (+)-tartrate and LiOH, while Δ-[Rh(en)₃]³⁺ remains in solution. The Λ-form is converted to chloride by adding HCl and ethanol .
- Critical parameters :
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of tris(ethylenediamine)rhodium(III) chloride?
Answer:
- X-ray crystallography : Resolves coordination geometry (e.g., octahedral Rh³⁺ with six N-donors from en ligands). Bond lengths (Rh–N ≈ 2.07 Å) confirm stability .
- Vibrational circular dichroism (VCD) : Identifies enantiomeric excess by comparing δδδ vs. λλλ conformers .
- UV-Vis spectroscopy : λₐᵦₛ ~ 350 nm (d-d transitions) and molar extinction coefficients (ε ≈ 120 M⁻¹cm⁻¹) validate electronic structure .
Q. How do solvent systems and counterion selection impact solubility and stability?
Answer:
- Aqueous solubility : Enhanced by chloride counterions (up to 25 g/L at 25°C), but hydrolyzes above pH 6.
- Non-aqueous stability : Ethanol reduces hydrolysis but may induce ligand substitution. Hygroscopicity requires anhydrous storage .
Advanced Research Questions
Q. What methodologies enable enantiomeric resolution of Δ- and Λ-[Rh(en)₃]³⁺, and how can chiral purity be quantified?
Answer:
- Resolution method : Λ-[Rh(en)₃]³⁺ selectively precipitates as a tartrate double salt. Δ-enantiomer is extracted via HCl/ethanol .
- Quantification :
- Polarimetry : Specific rotation ([α]ᴅ²⁵ = ±450° for Λ/Δ forms).
- Chiral HPLC : Using a cellulose-based column (retention time difference ≈ 2.5 min) .
Q. How do ligand conformation dynamics (e.g., δδδ vs. λλλ) influence spectroscopic and catalytic properties?
Answer:
Q. What computational approaches are validated for modeling electronic structure and reaction pathways?
Answer:
- Density Functional Theory (DFT) : Accurately predicts Rh–N bond lengths (error < 0.02 Å) and redox potentials (E° ≈ +0.75 V vs. SHE) .
- MD simulations : Track ligand exchange kinetics in aqueous media (k ≈ 10⁻³ s⁻¹) .
Q. How should researchers address contradictions in thermodynamic stability data across experimental conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
